molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0

2-(Tert-butoxy)acetic acid

Cat. No. B077238
CAS RN: 13211-32-0
M. Wt: 132.16 g/mol
InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N
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Description

“2-(Tert-butoxy)acetic acid” is a chemical compound with the CAS Number: 13211-32-0 . It has a molecular weight of 132.16 and its IUPAC name is tert-butoxyacetic acid . It appears as a colorless to yellow to brown liquid or low-melting solid .


Synthesis Analysis

The synthesis of “2-(Tert-butoxy)acetic acid” has been reported in the literature . One method involves the use of t-butanol and potassium tert-butoxide, to which chloroacetic acid is added slowly at 30-50°C. The reaction mass is then heated and maintained at 80-85°C for 6-8 hours .


Molecular Structure Analysis

The molecular formula of “2-(Tert-butoxy)acetic acid” is C6H12O3 . The InChI Code is 1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) .


Physical And Chemical Properties Analysis

“2-(Tert-butoxy)acetic acid” has a molecular weight of 132.16 . It appears as a colorless to yellow to brown liquid or low-melting solid . The density is reported to be 1.0±0.1 g/cm3 . The boiling point is 222.3±13.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis

“2-(Tert-butoxy)acetic acid” is used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It is often used as a reagent in the synthesis of other chemical compounds .

Protecting Group for Carboxylic Acids

The tert-butyl ester group, which includes “2-(Tert-butoxy)acetic acid”, is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is also conveniently deprotected under acidic conditions .

Amino Acid Functionality

The tert-butyl ester group is frequently used as a protecting group for the carboxylic acid functionality of amino acids . This is particularly useful in peptide synthesis, where protecting groups are used to prevent unwanted side reactions.

Drug Delivery Systems

“2-(Tert-butoxy)acetic acid” has been used in the preparation of tissue scaffolding and drug delivery systems . This is likely due to its chemical properties, which allow it to form stable structures suitable for these applications.

Synthetic Wool and Silk Substitutes

“2-(Tert-butoxy)acetic acid” has also been used in the synthesis of synthetic wool and silk substitutes . This is likely due to its ability to form polymers with properties similar to those of natural fibers.

Formation of Stable NCAs

“2-(Tert-butoxy)acetic acid” has been used in the formation of stable N-carboxyanhydrides (NCAs) . The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .

Safety And Hazards

“2-(Tert-butoxy)acetic acid” is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety signal word is "Warning" .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLILHPGWSURBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375469
Record name tert-butoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)acetic acid

CAS RN

13211-32-0
Record name tert-butoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 100 ml of a 50:50 (v/v) methanol/water solution containing 14.35 g of potassium carbonate, was added n-butyl 2-tert-butoxyacetate (6.50 g, 0.0346 mol). The mixture was heated at reflux for 17 hours and the volatiles removed on a flash evaporator. The remaining solution was cooled to approximately 0° C. and acidified to pH 3-4 with cold 50% aqueous hydrogen chloride. The product was extracted with ether, the ether extract washed with brine and dried over magnesium sulfate, then concentrated in vacuo to give the title compound as a yellow liquid.
Quantity
6.5 g
Type
reactant
Reaction Step One
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14.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under nitrogen. A solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene was then added dropwise and the mixture then heated at reflux for 24 hours. After cooling the mixture to room temperature, water (100 ml) was added and the layers separated. The aqueous layer was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×75 ml), dried over magnesium sulfate and concentrated in vacuo to give 27.3 g of the product as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of sodium t-butoxide (24.1 g) in t-butanol (150 ml) was cooled in a water bath and treated drop-wise with a solution of chloroacetic acid (11.4 g) in t-butanol (30 ml). The mixture was heated under reflux for 5 h then concentrated in vacuo. The resultant white solid was dried in vacuo for 16 h then water (10 ml) was added and the mixture was filtered. The filtrate was treated with diethyl ether (150 ml), then cooled in an ice bath, stirred and acidified to pH1 with 2N sulphuric acid. The layers were separated and the aqueous layer was further extracted with diethyl ether. The combined organic extracts were dried MgSO4) and concentrated in vacuo to afford Intermediate 32 (11.1 g). 1H NMR (400 MHz, CDCl3, δ ppm) 1.27 (9H, s), 4.04 (2H, s).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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